Ceftibuten vs. Cefixime and Cefuroxime: Enterobacteriaceae Coverage by Cumulative Inhibition Rate
Ceftibuten demonstrates significantly broader coverage of Enterobacteriaceae clinical isolates compared with cefixime and cefuroxime when evaluated across a large, multi-center isolate collection. Ceftibuten inhibited nearly 92% of all Enterobacteriaceae at ≤8.0 μg/mL, whereas cefixime inhibited 78.7% at ≤1.0 μg/mL and cefuroxime inhibited only 45.1% at ≤2.0 μg/mL [1]. This represents an absolute difference of +13.3 percentage points versus cefixime and +46.9 percentage points versus cefuroxime in terms of strains inhibited, establishing ceftibuten as the most broadly active oral cephalosporin against this clinically critical Gram-negative family.
| Evidence Dimension | Cumulative percentage of Enterobacteriaceae clinical isolates inhibited |
|---|---|
| Target Compound Data | 92% at ≤8.0 μg/mL |
| Comparator Or Baseline | Cefixime: 78.7% at ≤1.0 μg/mL; Cefuroxime: 45.1% at ≤2.0 μg/mL |
| Quantified Difference | +13.3 percentage points vs. cefixime; +46.9 percentage points vs. cefuroxime |
| Conditions | 4735 clinical bacterial isolates processed at four medical centers; broth microdilution susceptibility testing |
Why This Matters
Procurement of ceftibuten over cefixime or cefuroxime for susceptibility testing or antimicrobial screening programs is justified by its demonstrably broader Enterobacteriaceae coverage at clinically achievable concentrations.
- [1] Jones RN, Barry AL, Pfaller M, Allen SD, Ayers LW, Fuchs PC. Ceftibuten (7432-S, SCH 39720): comparative antimicrobial activity against 4735 clinical isolates, beta-lactamase stability and broth microdilution quality control guidelines. European Journal of Clinical Microbiology and Infectious Diseases. 1988;7(6):757-763. doi:10.1007/BF01975055 View Source
